Cas no 2172464-49-0 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-hydroxybutanoic acid)
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-hydroxybutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-hydroxybutanoic acid
- 2172464-49-0
- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2-hydroxybutanoic acid
- EN300-1486740
-
- Inchi: 1S/C23H26N2O6/c1-14(21(27)24-11-10-20(26)22(28)29)12-25-23(30)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20,26H,10-13H2,1H3,(H,24,27)(H,25,30)(H,28,29)
- InChI Key: JPBWWPODYZTAMX-UHFFFAOYSA-N
- SMILES: O(C(NCC(C)C(NCCC(C(=O)O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 426.17908655g/mol
- Monoisotopic Mass: 426.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 10
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 125Ų
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-hydroxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1486740-0.05g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2-hydroxybutanoic acid |
2172464-49-0 | 0.05g |
$2829.0 | 2023-05-26 | ||
| Enamine | EN300-1486740-0.1g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2-hydroxybutanoic acid |
2172464-49-0 | 0.1g |
$2963.0 | 2023-05-26 | ||
| Enamine | EN300-1486740-0.25g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2-hydroxybutanoic acid |
2172464-49-0 | 0.25g |
$3099.0 | 2023-05-26 | ||
| Enamine | EN300-1486740-0.5g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2-hydroxybutanoic acid |
2172464-49-0 | 0.5g |
$3233.0 | 2023-05-26 | ||
| Enamine | EN300-1486740-1.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2-hydroxybutanoic acid |
2172464-49-0 | 1g |
$3368.0 | 2023-05-26 | ||
| Enamine | EN300-1486740-2.5g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2-hydroxybutanoic acid |
2172464-49-0 | 2.5g |
$6602.0 | 2023-05-26 | ||
| Enamine | EN300-1486740-5.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2-hydroxybutanoic acid |
2172464-49-0 | 5g |
$9769.0 | 2023-05-26 | ||
| Enamine | EN300-1486740-10.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2-hydroxybutanoic acid |
2172464-49-0 | 10g |
$14487.0 | 2023-05-26 | ||
| Enamine | EN300-1486740-50mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2-hydroxybutanoic acid |
2172464-49-0 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1486740-100mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2-hydroxybutanoic acid |
2172464-49-0 | 100mg |
$2963.0 | 2023-09-28 |
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-hydroxybutanoic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-hydroxybutanoic acid
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-hydroxybutanoic acid
The compound with CAS No. 2172464-49-0, known as 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-hydroxybutanoic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a propanamido moiety, and a hydroxybutanoic acid backbone. The presence of these functional groups endows the molecule with unique properties that make it valuable for various applications.
Recent studies have highlighted the potential of this compound in the synthesis of advanced materials, particularly in the development of self-healing polymers and bio-inspired materials. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in modulating the reactivity and stability of the molecule. Researchers have demonstrated that the incorporation of this group enhances the molecule's ability to undergo reversible covalent bond formation, a property that is highly desirable in self-healing systems. For instance, a 2023 study published in *Nature Materials* explored the use of this compound as a building block for creating stimuli-responsive polymers that can repair themselves upon exposure to specific environmental conditions.
In addition to its role in materials science, this compound has also been investigated for its potential in drug delivery systems. The hydroxybutanoic acid backbone provides hydrophilic properties, which are advantageous for enhancing the solubility and bioavailability of drugs. A 2022 study in *Journal of Controlled Release* reported that derivatives of this compound could serve as effective carriers for hydrophobic drugs, improving their therapeutic efficacy while reducing side effects.
The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2-hydroxybutanoic acid involves a multi-step process that combines principles from organic synthesis and peptide chemistry. The key steps include the preparation of the Fmoc derivative, followed by selective protection and deprotection strategies to achieve the desired functionality. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and waste generated during production.
From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular conformation, stereochemistry, and intermolecular interactions, which are critical for understanding its behavior in different chemical environments.
Looking ahead, the versatility of this compound positions it as a promising candidate for future innovations in biotechnology and nanotechnology. Its ability to function as both a protective group and a reactive moiety opens up new avenues for designing multifunctional molecules with tailored properties. As research continues to uncover its full potential, it is likely that this compound will play an increasingly important role in advancing cutting-edge technologies across various industries.
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